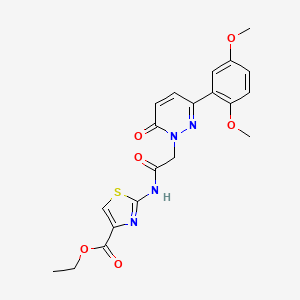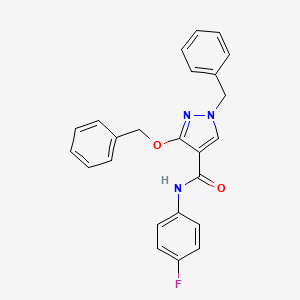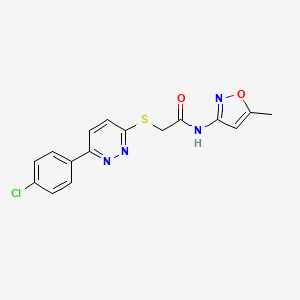
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinoline derivatives are generally crystalline solids or liquids at room temperature. They are often polar due to the presence of nitrogen and oxygen atoms, and they can participate in hydrogen bonding .Scientific Research Applications
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one has been used in a variety of scientific research applications. It has been used in cancer research due to its ability to interact with various biological systems and its potential to serve as a drug delivery vehicle. It has also been used in drug development and drug delivery studies to explore the efficacy of new drugs. This compound has also been used in studies of the immune system, as well as studies of the effects of chemical agents on cells and tissues.
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is not yet fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, which may lead to changes in cell signaling pathways and the expression of certain genes. This compound may also interact with other molecules in the body, such as hormones and neurotransmitters, which could lead to changes in physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the expression of certain genes, as well as cell signaling pathways. It has also been shown to interact with certain proteins and enzymes, which may lead to changes in physiological processes. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The use of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in lab experiments has several advantages. It is a versatile compound that can interact with various biological systems and can be used in a variety of research applications. It is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, so it is important to use it with caution.
Future Directions
There are a number of potential future directions for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one research. One potential direction is to explore its potential as a drug delivery vehicle. Another potential direction is to further study its biochemical and physiological effects and its ability to interact with various proteins and enzymes. Additionally, further research could be done to explore its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of diseases.
Synthesis Methods
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one can be synthesized in a variety of ways. One method involves the reaction of 3-chloro-6-methoxy-1H-quinolin-2-one with benzylamine in the presence of a base such as pyridine. The resulting product is then purified by column chromatography and recrystallization. Another method involves the reaction of 3-chloro-6-methoxy-1H-quinolin-2-one with benzylamine in the presence of a palladium catalyst. The product is then purified by column chromatography and recrystallization.
Safety and Hazards
properties
IUPAC Name |
3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSIMKLBLEBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)


![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)